molecular formula C28H38O6 B1276907 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane CAS No. 103330-20-7

1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane

Cat. No.: B1276907
CAS No.: 103330-20-7
M. Wt: 470.6 g/mol
InChI Key: PSGYTOLXVIWDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[10-(4-ethoxycarbonylphenoxy)decoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-3-31-27(29)23-13-17-25(18-14-23)33-21-11-9-7-5-6-8-10-12-22-34-26-19-15-24(16-20-26)28(30)32-4-2/h13-20H,3-12,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGYTOLXVIWDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408767
Record name 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103330-20-7
Record name 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,10 Bis 4 Ethoxycarbonyl Phenoxy Decane

Strategic Approaches to Core Structure Construction

The assembly of the 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane core structure can be approached in a convergent manner, primarily utilizing etherification to form the phenoxy linkages and esterification to install the terminal ethyl ester groups. The sequence of these key reactions can be varied to optimize yield and purity.

The formation of the two ether bonds is most commonly accomplished via the Williamson ether synthesis. This method is a robust and versatile SN2 reaction involving an alkoxide nucleophile and an alkyl halide. For the synthesis of the target molecule's backbone, two primary variations of this strategy can be employed:

Route A: Reaction of a 1,10-dihaloalkane with a phenolic compound.

Route B: Reaction of a 1,10-dialkoxide with a p-substituted halo-aromatic.

Typically, Route A is preferred due to the higher reactivity of primary alkyl halides compared to aryl halides in SN2 reactions. The synthesis involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with a 1,10-dihaloalkane, such as 1,10-dibromodecane (B1670030). The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is first deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide. This phenoxide then displaces the halide on the decane (B31447) chain in a double substitution reaction.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, which facilitates the SN2 mechanism. The use of a phase-transfer catalyst like 18-crown-6 (B118740) can enhance the reaction rate when using bases like potassium carbonate. mdpi.com

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis
Reactant 1Reactant 2BaseSolventCatalystTemperature
Ethyl 4-hydroxybenzoate1,10-DibromodecaneK₂CO₃DMFNoneReflux
4-Hydroxybenzoic acid1,10-DibromodecaneK₂CO₃Ethanol (B145695)NoneReflux
1,10-Decanediol (B1670011)Ethyl 4-fluorobenzoateNaHDMFNone80-100 °C

The ethyl ester groups of this compound can be introduced either before or after the etherification step.

Pre-Esterification Strategy: The most direct approach involves using a pre-functionalized benzoic acid derivative, namely ethyl 4-hydroxybenzoate, as the starting phenol (B47542) in the Williamson ether synthesis described above. This strategy is often more efficient as it avoids performing an esterification reaction on the larger, more complex bis-ether molecule.

Post-Esterification Strategy: An alternative route involves first synthesizing the dicarboxylic acid analog, 1,10-Bis(4-carboxyphenoxy)decane. This intermediate is then subjected to an esterification reaction to yield the final product. A common method for this transformation is the Fischer esterification, which involves refluxing the dicarboxylic acid in an excess of ethanol with a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

This two-step approach (etherification followed by esterification) allows for the purification of the intermediate dicarboxylic acid, which can be advantageous.

Synthesis of Structural Analogs and Precursors

The synthesis of this compound relies on the availability of specific precursors and leads to the formation of structurally related analogs that are important in their own right.

The central aliphatic spacer is derived from decane-based precursors. 1,10-Decanediol is a key starting material that is often sourced from renewable feedstocks. bohrium.com It can be readily converted into more reactive intermediates required for the Williamson ether synthesis.

Common derivatizations include:

Conversion to 1,10-Dihalodecanes: 1,10-Decanediol can be converted to 1,10-dibromodecane or 1,10-dichlorodecane (B1670031) using standard halogenating agents like HBr or SOCl₂ respectively. 1,10-dibromodecane is a frequently used electrophile in forming the bis-ether linkage.

Conversion to Ditosylates: Reaction of 1,10-decanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields 1,10-decanediol ditosylate. Tosylates are excellent leaving groups, often more reactive than bromides, making this derivative a highly effective substrate for the SN2 reaction with phenoxides.

The dicarboxylic acid analog, 1,10-Bis(4-carboxyphenoxy)decane, is a crucial intermediate and a significant compound itself, often used as a monomer in polymer synthesis. Its preparation is a prime example of the Williamson ether synthesis.

The synthesis involves the reaction of 1,10-dibromodecane with a molar excess of 4-hydroxybenzoic acid. A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the phenolic hydroxyl group. The reaction is typically conducted in a polar solvent like ethanol or DMF at elevated temperatures. After the reaction is complete, acidification of the reaction mixture precipitates the dicarboxylic acid product, which can then be purified by recrystallization.

Polymerization and Oligomerization Strategies

Due to its difunctional nature, this compound and its carboxylic acid analog are valuable monomers for step-growth polymerization. The combination of a long, flexible aliphatic chain and rigid aromatic units imparts unique properties, such as liquid crystallinity, to the resulting polymers.

Polycondensation of the Dicarboxylic Acid Analog: 1,10-Bis(4-carboxyphenoxy)decane can act as a diacid monomer in the synthesis of polyesters and polyamides. Melt polycondensation with various diols (e.g., 1,4-butanediol, 1,10-decanediol) in the presence of a catalyst yields polyesters. bohrium.comresearchgate.net The properties of these polymers, such as melting point, glass transition temperature, and crystallinity, can be tailored by the choice of the comonomer diol.

Transesterification of the Diester: this compound can be used as a monomer in transesterification polymerization. In this process, the diester is reacted with a diol at high temperatures in the presence of a transesterification catalyst (e.g., zinc acetate, titanium alkoxides). Ethanol is eliminated as a byproduct, driving the polymerization forward to form high molecular weight polyesters. This method is common in industrial polyester (B1180765) synthesis. researchgate.net The resulting polymers often exhibit thermotropic liquid crystalline behavior, where the material becomes fluid yet retains a degree of long-range molecular order upon heating.


Monomer Incorporation in Main-Chain and Side-Chain Polymer Architectures

The bifunctional nature of this compound, with its two terminal ethoxycarbonyl groups, makes it an ideal monomer for the synthesis of a variety of polymers. These ester functionalities can be hydrolyzed to carboxylic acids or transesterified, allowing for its incorporation into both main-chain and side-chain polymer architectures through polycondensation or polyaddition reactions.

In main-chain polymer synthesis, the diacid or diester derivative of this compound can be reacted with a variety of co-monomers, such as diols or diamines, to produce polyesters and polyamides, respectively. The long, flexible decane chain within the monomer unit introduces a degree of flexibility into the polymer backbone, which can influence the material's thermal and mechanical properties, such as its glass transition temperature and elasticity.

For side-chain polymer architectures, the molecule can be chemically modified to attach a polymerizable group, such as a vinyl or acrylic moiety, to the phenoxy rings. This functionalized monomer can then be polymerized, resulting in a polymer with the this compound unit as a pendant group. This approach is particularly useful for designing materials with specific surface properties or for liquid crystal applications.

Chemo-Enzymatic Synthesis of Oligomer Derivatives

Chemo-enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing oligomeric derivatives of this compound. Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are particularly well-suited for this purpose. The enzymatic approach provides several advantages, including mild reaction conditions, high regioselectivity and stereoselectivity, and the avoidance of harsh chemical reagents.

The synthesis of oligomers can be achieved through lipase-catalyzed transesterification or polycondensation reactions. For instance, the ethoxycarbonyl groups of the monomer can be enzymatically reacted with diols to form short-chain polyesters. The choice of lipase (B570770) is crucial for the success of the reaction, with immobilized lipases like Novozym 435 (Lipase B from Candida antarctica) being widely used due to their high activity and stability. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism.

The optimization of reaction parameters such as temperature, enzyme concentration, and the molar ratio of substrates is critical to control the degree of polymerization and the structure of the resulting oligomers. This approach allows for the synthesis of well-defined oligomers with specific properties, which can be used as building blocks for more complex supramolecular structures or as additives to modify the properties of other polymers.

Advanced Reaction Pathways and Catalytic Systems

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound and its derivatives, researchers are exploring advanced reaction pathways and catalytic systems.

Mitsunobu Reactions and Related Coupling Methodologies

The Mitsunobu reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-oxygen bonds, particularly for the synthesis of esters and ethers. This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, such as a phenol, under mild conditions with a characteristic inversion of stereochemistry at the alcohol's chiral center.

In the context of synthesizing this compound, the Mitsunobu reaction offers a direct route by reacting 1,10-decanediol with two equivalents of ethyl 4-hydroxybenzoate. The reaction is typically carried out in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Phenols are common and effective nucleophiles in Mitsunobu reactions.

The general mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the phenoxide nucleophile in an SN2-type reaction. While highly effective, the classical Mitsunobu reaction generates stoichiometric amounts of phosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. Modern variations of the Mitsunobu reaction focus on the development of reagents that facilitate easier separation of these byproducts.

Regioselective and Stereoselective Synthesis Considerations

While this compound itself is a symmetrical molecule without chiral centers, the principles of regioselectivity and stereoselectivity become crucial when synthesizing its more complex derivatives or when it is incorporated into larger, asymmetric structures.

For instance, if a substituted decanediol with one or more chiral centers is used as a starting material, the stereochemical outcome of the etherification reaction is of paramount importance. As mentioned, the Mitsunobu reaction proceeds with a predictable inversion of configuration at the reacting stereocenter, offering a high degree of stereocontrol.

In contrast, the Williamson ether synthesis, another classical method for preparing ethers, also proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry. However, this method often requires harsher conditions, such as the use of strong bases to generate the phenoxide, which can lead to side reactions and limit its applicability to sensitive substrates. The choice of synthetic route will therefore depend on the specific stereochemical requirements of the target molecule and the compatibility of the substrates with the reaction conditions.

Regioselectivity becomes a key consideration when using unsymmetrical starting materials. For example, if a diol with non-equivalent hydroxyl groups is used, selective protection and deprotection strategies may be necessary to ensure that the ether linkages are formed at the desired positions. Similarly, when functionalizing the aromatic rings of this compound, the directing effects of the existing substituents will govern the position of the incoming groups.

Investigation of Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the development of green chemistry approaches for the synthesis of this compound is an active area of research. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

For ether synthesis, green approaches focus on several key areas:

Alternative Energy Sources: The use of microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating.

Sustainable Catalysts: The development of reusable and non-toxic catalysts is a central theme in green ether synthesis. This includes the use of solid-supported catalysts and phase-transfer catalysts that can be easily separated from the reaction mixture and recycled.

Solvent-Free Conditions: Whenever possible, conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), has emerged as a promising solvent-free technique for various organic transformations, including Mitsunobu reactions.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

By applying these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Advanced Spectroscopic and Structural Elucidation of 1,10 Bis 4 Ethoxycarbonyl Phenoxy Decane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. fiveable.me For a molecule with the complexity of 1,10-bis[4-(ethoxycarbonyl)phenoxy]decane, a suite of NMR experiments is employed for unambiguous structural assignment.

Proton NMR (¹H-NMR) provides a unique "fingerprint" of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. youtube.com

Due to the molecule's symmetry, the proton environments on both halves of the structure are chemically equivalent. The expected ¹H-NMR spectrum would display signals corresponding to the aromatic protons of the phenoxy rings, the protons of the ethyl ester groups, and the protons of the central decane (B31447) linker. Protons on carbons adjacent to electronegative oxygen atoms are deshielded and thus appear at a lower field (higher ppm value). libretexts.orgchemistrysteps.com

Predicted ¹H-NMR Spectral Data for this compound

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the distinct proton environments in the molecule, based on typical values for similar functional groups.

LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
aAr-H (ortho to -COOEt)7.9 - 8.1Doublet (d)4H
bAr-H (ortho to -O(CH₂)₁₀)6.8 - 7.0Doublet (d)4H
c-O-CH₂ -CH₃4.2 - 4.4Quartet (q)4H
d-O-CH₂ -(CH₂)₈-3.9 - 4.1Triplet (t)4H
e-O-CH₂-CH₂ -(CH₂)₆-1.7 - 1.9Multiplet (m)4H
f-(CH₂)₆- (central methylene)1.3 - 1.6Multiplet (m)12H
g-O-CH₂-CH₃ 1.3 - 1.5Triplet (t)6H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift being highly dependent on its hybridization and electronic environment. fiveable.me Carbons in electron-withdrawing groups, such as carbonyls (C=O) and those bonded to oxygen, resonate at a lower field. mdpi.com

For this compound, the ¹³C-NMR spectrum would confirm the presence of the carbonyl carbons from the ester groups, the distinct aromatic carbons, and the various aliphatic carbons of the ethyl and decane moieties.

Predicted ¹³C-NMR Spectral Data for this compound

The table below lists the predicted chemical shifts for the unique carbon environments within the molecule.

LabelCarbon EnvironmentPredicted Chemical Shift (δ, ppm)
1C =O (Ester)165 - 167
2Ar-C -O (Ether link)162 - 164
3Ar-C (ortho to -COOEt)130 - 132
4Ar-C (ipso to -COOEt)122 - 124
5Ar-C (ortho to -O(CH₂)₁₀)113 - 115
6-O-CH₂ -CH₃60 - 62
7-O-CH₂ -(CH₂)₈-68 - 70
8-O-CH₂-CH₂ -(CH₂)₆-28 - 30
9-(CH₂)₆- (central methylene)25 - 27
10-O-CH₂-CH₃ 14 - 15

Multi-Dimensional NMR Techniques for Complex Structure Assignment

For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are used to resolve overlapping signals and establish connectivity between atoms. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity through the aliphatic decane and ethyl chains, confirming the sequence of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears hydrogen.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for connecting the different fragments of the molecule. For instance, HMBC could show a correlation between the protons on the ether-linked methylene group (-O-CH₂ -) and the aromatic carbon it is attached to (Ar-C -O), definitively proving the connection between the decane chain and the phenoxy ring.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental formula, distinguishing it from other molecules that may have the same nominal mass. For this compound, with a molecular formula of C₂₈H₃₈O₆, HRMS is used to confirm its elemental composition. echemi.com

Molecular Formula: C₂₈H₃₈O₆

Calculated Exact Mass: 470.26684 u echemi.com

An experimental HRMS measurement matching this calculated value would provide strong evidence for the compound's identity and purity.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally fragile molecules without causing significant fragmentation. nih.gov This is particularly useful for observing the intact molecule. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.net

For this compound (M = 470.6 g/mol ), the expected ions in an ESI-MS spectrum would be:

[M+H]⁺: m/z ≈ 471.27

[M+Na]⁺: m/z ≈ 493.25

[M+NH₄]⁺: m/z ≈ 488.30

The observation of these ions at their expected m/z values provides a clear confirmation of the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

An experimental IR spectrum for this compound would be expected to confirm its molecular structure by identifying its key functional groups. The analysis would focus on characteristic absorption bands, and the data would typically be presented in a table format.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2925 and ~2855 C-H stretch Aliphatic (decane chain)
~1715 C=O stretch Ester (carbonyl)
~1605, ~1500 C=C stretch Aromatic (benzene ring)
~1250 C-O stretch Aryl ether & Ester

This table would be populated with precise wavenumbers from actual experimental data to verify the presence of the ethoxycarbonyl and phenoxy-decane moieties.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. This analysis is contingent on the ability to grow a suitable single crystal of the compound, a process for which no published success has been found.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Had a crystal structure been determined, this section would detail the precise bond lengths, bond angles, and torsion angles of the molecule. It would describe the conformation of the flexible decane linker—for instance, whether it adopts a linear, all-trans conformation or a more bent arrangement. The relative orientation of the two terminal phenoxy-ester groups would also be analyzed.

Hypothetical Crystallographic Data Table:

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) -
b (Å) -
c (Å) -
α (°) 90
β (°) -
γ (°) 90
Volume (ų) -

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Derived from the single-crystal X-ray data, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that govern how molecules pack together in a crystal. This analysis helps to understand the nature and relative importance of different non-covalent contacts, such as hydrogen bonds and van der Waals forces.

A 2D fingerprint plot derived from the Hirshfeld surface would quantify the contribution of each type of atomic contact. For a molecule like this compound, one would expect a high percentage of H···H contacts due to the long aliphatic chain and numerous hydrogen atoms.

Hypothetical Intermolecular Contact Contributions:

Contact Type Contribution (%)
H···H -
C···H / H···C -
O···H / H···O -

Thermal Analysis Techniques

Thermal analysis methods are used to study the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization. For a molecule with a long, flexible spacer and rigid terminal groups like this compound, DSC is also crucial for identifying potential liquid crystalline behavior (mesophases) that might occur between the solid and isotropic liquid states.

A DSC thermogram would provide data on the melting temperature (Tm) and the enthalpy of melting (ΔHm). If mesophases were present, additional peaks corresponding to transitions between different liquid crystal phases (e.g., nematic, smectic) would be observed and analyzed.

Hypothetical Phase Transition Data from DSC:

Transition Temperature (°C) Enthalpy (kJ/mol)
Crystal to Mesophase - -
Mesophase to Isotropic - -

Computational and Theoretical Investigations of 1,10 Bis 4 Ethoxycarbonyl Phenoxy Decane

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane would provide valuable data on its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.

Furthermore, DFT calculations can map the electrostatic potential surface, revealing the electron density distribution and indicating regions susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting how the molecule might interact with other chemical species.

Semi-Empirical Methods (e.g., PM3, AM1) for Conformational and Energetic Predictions

Semi-empirical methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), offer a computationally less expensive alternative to DFT for exploring the potential energy surface of large molecules. These methods are particularly useful for performing initial conformational searches and predicting the heats of formation and other thermodynamic properties. For a flexible molecule like this compound, these methods could be employed to identify a range of low-energy conformers for further, more accurate analysis using higher levels of theory.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their assemblies.

Conformational Analysis of the Flexible Decane (B31447) Spacer and Phenyl Moieties

The long, flexible decane spacer in this compound allows for a multitude of possible conformations. A detailed conformational analysis, typically performed using molecular mechanics force fields, would be necessary to understand the spatial arrangements of the terminal phenyl moieties relative to each other. This analysis would identify the most stable conformers and the energy barriers between them, which in turn would influence the material's bulk properties.

Prediction of Supramolecular Aggregation and Self-Assembly Behavior

The structure of this compound, with its aromatic end groups and flexible spacer, suggests a propensity for self-assembly into ordered supramolecular structures. Molecular dynamics simulations could be used to predict how individual molecules aggregate in different environments. These simulations can provide atomic-level detail on the intermolecular interactions, such as pi-pi stacking of the phenyl rings and van der Waals interactions of the decane chains, that drive the self-assembly process.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. A QSPR model for a series of compounds related to this compound could be developed to correlate specific structural features (descriptors) with macroscopic properties like melting point, solubility, or liquid crystalline behavior. However, the development of such a model would require experimental data for a range of structurally similar molecules, which is currently not available in the public domain for this specific compound.

Applications in Advanced Materials Science

Liquid Crystalline Materials Research

1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature. This behavior is a direct consequence of its molecular architecture, which is designed to promote the formation of ordered, yet fluid, states of matter.

The design of thermotropic liquid crystals like this compound is predicated on the principle of combining rigid and flexible molecular segments within a single molecule. In this compound, the rigid mesogenic units are the 4-(ethoxycarbonyl)phenoxy groups. These planar, aromatic groups provide the necessary intermolecular attractions and shape anisotropy to favor the long-range orientational order characteristic of liquid crystalline phases.

Polarized Optical Microscopy (POM) is a fundamental technique for the characterization of liquid crystalline phases. When a thermotropic liquid crystal like this compound is heated from its crystalline solid state, it will melt into a liquid crystalline phase, which can be identified by the appearance of a unique optical texture under a polarizing microscope. journalcra.com

The mesophase behavior of this compound is a direct consequence of the interplay between its constituent parts. The 4-(ethoxycarbonyl)phenoxy group acts as the mesogen. The terminal ethoxycarbonyl group (-COOEt) contributes to the polarity and polarizability of the molecule, enhancing the intermolecular dipole-dipole interactions that stabilize the liquid crystalline order. rsc.org The linear shape of this rigid unit is crucial for promoting anisotropic packing.

The decamethylene spacer plays a multifaceted role. Its flexibility allows the rigid mesogenic units to align with an external field or with each other, a prerequisite for liquid crystal formation. The length of the spacer significantly influences the transition temperatures. Generally, for a homologous series of such dimeric liquid crystals, increasing the spacer length tends to decrease the clearing temperature (the temperature of transition to the isotropic liquid). journalcra.com The decamethylene spacer in this particular molecule is expected to impart a degree of flexibility that can lead to the formation of various mesophases, with the specific phase behavior being sensitive to the balance between the interactions of the rigid cores and the conformational entropy of the flexible spacer.

Liquid crystals like this compound can serve as precursors for the formation of anisotropic polymer networks. These materials are created by aligning the liquid crystal monomers in their mesophase and then cross-linking them, typically through photopolymerization. This process freezes the anisotropic order of the liquid crystal into a solid polymer network, resulting in a material with direction-dependent properties.

The resulting anisotropic networks can exhibit unique optical, mechanical, and thermal properties. For instance, they can be used to create films with tailored birefringence or as alignment layers for other liquid crystal devices. While specific applications of this compound in this area have not been detailed in available literature, its molecular structure is amenable to modification with polymerizable groups (e.g., acrylates) to enable its use in forming such advanced materials. The ability to control the alignment of the mesogenic units before polymerization is key to tailoring the properties of the final network.

Luminescent solar concentrators (LSCs) are devices that can capture sunlight over a large area and concentrate it onto a smaller area of photovoltaic cells. They typically consist of a transparent matrix doped with luminescent species. Liquid crystals have been explored as potential hosts for these luminescent dyes due to their ability to align the dye molecules, which can lead to enhanced light absorption and emission properties. xjtu.edu.cn

While this compound itself is not inherently luminescent, it could potentially serve as a host matrix for luminescent guest molecules. Its liquid crystalline nature could be used to control the orientation of the guest dyes, potentially improving the efficiency of the LSC. To be used as a direct component, the molecule would need to be chemically modified to incorporate a luminescent chromophore. The design of such luminescent liquid crystals often involves integrating a light-emitting core with mesogenic units to ensure both luminescence and self-assembly into liquid crystalline phases. researchgate.net

Supramolecular Chemistry and Self-Assembly Phenomena

The molecular structure of this compound, with its distinct polar (ethoxycarbonylphenoxy) and non-polar (decane) segments, makes it a candidate for participating in supramolecular self-assembly. Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

In the context of liquid crystals, these non-covalent interactions are the driving force for the formation of the ordered mesophases. The aromatic rings of the 4-(ethoxycarbonyl)phenoxy groups can engage in π-π stacking, while the molecule as a whole experiences van der Waals interactions. The segregation of the flexible aliphatic spacers and the rigid aromatic cores can lead to the formation of layered structures, characteristic of smectic phases.

Unable to Generate Article Due to Lack of Specific Information

Following a comprehensive search for scholarly information and data pertaining to the chemical compound This compound , it has been determined that there is insufficient publicly available research to construct the article as per the provided, highly specific outline.

The targeted searches for this compound in relation to the requested topics did not yield specific research findings, data tables, or detailed discussions. The topics of the requested outline are:

Advanced Polymeric Materials

Exploration in Thermoresponsive Polymer Systems in Non-Aqueous Media

Therefore, to adhere to the strict instructions of focusing solely on verified, specific information about this compound and to avoid generating speculative or inaccurate content, the article cannot be produced.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry for Analog Production

The synthesis of 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane and its analogs traditionally involves multi-step procedures that can be time-consuming and may utilize hazardous reagents and solvents. Recognizing the environmental impact, a significant research thrust is the development of greener and more sustainable synthetic pathways.

Key Research Findings:

Microwave-Assisted Synthesis: Researchers are exploring microwave-assisted organic synthesis (MAOS) to accelerate the etherification and esterification steps involved in producing phenoxydecane derivatives. This technique often leads to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods.

Green Solvents and Catalysts: The use of greener solvents like ionic liquids or supercritical fluids is being investigated to replace traditional volatile organic compounds (VOCs). Furthermore, heterogeneous catalysts are being developed to facilitate easier separation and recycling, minimizing waste generation.

One-Pot Reactions: Efforts are being made to design one-pot or tandem reactions where multiple synthetic transformations occur in a single reaction vessel. This approach reduces the need for intermediate purification steps, thereby saving time, resources, and minimizing solvent usage.

Renewable Starting Materials: There is a growing interest in utilizing starting materials derived from renewable resources to synthesize the core components of these liquid crystals. This aligns with the principles of green chemistry and aims to reduce the reliance on petrochemical feedstocks.

Synthetic ApproachAdvantages
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption, higher yields
Green Solvents/CatalystsReduced use of hazardous materials, easier catalyst recovery and reuse
One-Pot ReactionsIncreased efficiency, reduced waste from purification steps
Renewable Starting MaterialsReduced environmental footprint, increased sustainability

Development of Multi-Functional Materials Integrating Diverse Properties

A major trend in materials science is the development of multi-functional materials that can perform multiple tasks. For calamitic liquid crystals like this compound, this involves integrating additional functionalities beyond their inherent liquid crystalline properties.

Key Research Findings:

Photoluminescent Liquid Crystals: By incorporating photoluminescent moieties into the molecular structure, researchers are creating liquid crystals that exhibit both mesomorphism and light-emitting properties. These materials are promising for applications in displays, lighting, and sensors. The flexible decamethylene spacer in this compound can be functionalized or replaced to tune the photophysical properties.

Photo-Switchable Liquid Crystals: The integration of photochromic units, such as azobenzene, allows for the reversible control of the liquid crystalline phases using light. This opens up possibilities for creating light-addressable displays, optical data storage, and smart windows.

Liquid Crystal Elastomers (LCEs): By incorporating polymerizable groups, analogs of this compound can be used to create LCEs. These materials combine the anisotropic properties of liquid crystals with the elasticity of polymers, leading to applications in actuators, artificial muscles, and soft robotics.

Liquid Crystal Composites: Dispersing nanoparticles, such as quantum dots or metallic nanoparticles, within a liquid crystal matrix can lead to novel composite materials with enhanced optical, electrical, or magnetic properties.

FunctionalityPotential Application
PhotoluminescenceDisplays, Lighting, Sensors
Photo-SwitchingOptical Data Storage, Smart Windows
Elastomeric PropertiesActuators, Artificial Muscles
Nanoparticle DopingEnhanced Electro-Optical Devices

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Engineering

The study of this compound and related materials is inherently interdisciplinary, requiring expertise from chemistry, physics, and materials engineering to fully understand and exploit their properties.

Key Research Areas:

Chemistry: Focuses on the design and synthesis of new molecules with tailored properties. This includes modifying the flexible spacer, the rigid core, and the terminal groups to control the mesophase behavior, transition temperatures, and other physical properties.

Physics: Investigates the fundamental principles governing the self-assembly and phase transitions of these materials. Techniques such as polarizing optical microscopy, X-ray diffraction, and dielectric spectroscopy are employed to characterize the different liquid crystalline phases.

Materials Engineering: Aims to translate the unique properties of these materials into practical devices and applications. This involves developing processing techniques for creating well-aligned liquid crystal films and integrating them into complex systems.

This collaborative approach is crucial for advancing the field, from the molecular design of new liquid crystals to their incorporation into next-generation technologies.

Theoretical Advances in Predicting Complex Self-Assembly and Mesophase Behavior

Computational modeling and theoretical studies are becoming increasingly important in the field of liquid crystals. These approaches provide valuable insights into the relationship between molecular structure and macroscopic properties, guiding the design of new materials with desired functionalities.

Key Theoretical Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of liquid crystal molecules at the atomic level. This allows researchers to study the self-assembly process, the formation of different mesophases, and the influence of molecular flexibility on the phase behavior.

Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure and properties of individual liquid crystal molecules. This information is crucial for understanding intermolecular interactions and predicting properties such as birefringence and dielectric anisotropy.

Coarse-Grained Models: To study the behavior of large ensembles of liquid crystal molecules over longer timescales, coarse-grained models are often used. These models simplify the molecular representation, reducing computational cost while still capturing the essential physics of the system.

Q & A

Q. What are the key spectroscopic characteristics for identifying 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane in synthetic products?

To confirm the identity of this compound, researchers should employ a combination of analytical techniques:

  • NMR Spectroscopy : The ethoxycarbonyl groups (-COOCH₂CH₃) produce distinct signals in 1H^1H-NMR (δ ~1.3–1.5 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂) and 13C^{13}C-NMR (δ ~14–16 ppm for CH₃, ~60–64 ppm for OCH₂, and ~166–168 ppm for carbonyl carbons).
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 470.5 (C₂₈H₃₈O₆) is expected, with fragmentation patterns reflecting decane chain cleavage and ester group losses.
  • Infrared (IR) Spectroscopy : Strong absorbance at ~1720–1740 cm⁻¹ (C=O stretching) and ~1250–1270 cm⁻¹ (C-O ester bonds) .

Q. What synthetic methodologies are commonly used to prepare this compound?

The compound is synthesized via nucleophilic aromatic substitution:

Reaction Setup : React 1,10-dibromodecane with 4-hydroxybenzoic acid ethyl ester in a polar aprotic solvent (e.g., DMF or DMSO) under inert atmosphere.

Catalyst : Use potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group and drive the reaction.

Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) and recrystallization from ethanol .

Q. How is this compound utilized as a crosslinking agent in polymer chemistry?

The ester-functionalized aromatic groups and long decane chain enable its use in:

  • Polymer Networks : Acts as a spacer in epoxy or polyimide resins, enhancing flexibility while maintaining thermal stability (decomposition temperature >250°C).
  • Methodology : Incorporate into polymer backbones via condensation reactions, optimizing molar ratios (typically 1:1 with diamine monomers) to control crosslink density .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for this compound across different solvent systems?

Discrepancies arise due to solvent polarity and temperature effects. A systematic approach includes:

  • Solvent Screening : Test solubility in dichloromethane (MeCl₂), methanol (MeOH), and toluene at 25°C and 60°C (see Table 1).
  • Data Normalization : Compare solubility parameters (Hansen solubility parameters) to identify outliers.
  • Crystallization Studies : Monitor solvent-dependent crystal habits using polarized light microscopy .

Table 1 : Solubility of this compound in Common Solvents

SolventPolarity IndexSolubility (mg/mL, 25°C)
Dichloromethane3.145.2 ± 2.1
Methanol5.18.7 ± 0.9
Toluene2.422.3 ± 1.5

Q. What methodological considerations are critical when employing this compound in X-ray crystallography studies using SHELX software?

Key steps for structural refinement:

  • Data Collection : Ensure high-resolution (<1.0 Å) data to resolve the flexible decane chain.
  • SHELXL Parameters : Refine anisotropic displacement parameters for oxygen and carbon atoms. Use restraints for the decane chain to mitigate disorder.
  • Validation : Check for residual electron density near ester groups using Coot and validate geometry with PLATON .

Q. How does the compound’s molecular architecture influence its performance in liquid crystal applications?

The rigid aromatic ester groups and aliphatic decane spacer contribute to:

  • Mesophase Stability : Promotes smectic phase formation due to microphase separation.
  • Experimental Design : Characterize phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Optimize alkyl chain length (e.g., decane vs. dodecane) to tune transition temperatures .

Q. What strategies mitigate ester group hydrolysis during long-term storage or reaction conditions?

  • Storage : Keep under anhydrous conditions (desiccator, argon atmosphere) at 4°C.
  • Reaction Design : Avoid aqueous acidic/basic conditions. Use aprotic solvents (e.g., THF) and mild temperatures (<60°C).
  • Stability Assays : Monitor hydrolysis via HPLC (C18 column, acetonitrile/water gradient) to detect benzoic acid derivatives .

Contradiction Analysis

Q. How should conflicting reports about thermal stability be resolved?

Discrepancies may arise from varying heating rates or sample purity. Researchers should:

Reproduce Conditions : Use thermogravimetric analysis (TGA) with standardized heating rates (e.g., 10°C/min under N₂).

Purity Verification : Compare DSC curves of recrystallized vs. crude samples.

Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy for decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.